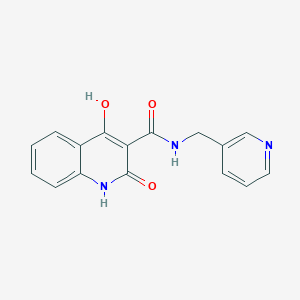

4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide

Description

Properties

IUPAC Name |

4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-14-11-5-1-2-6-12(11)19-16(22)13(14)15(21)18-9-10-4-3-7-17-8-10/h1-8H,9H2,(H,18,21)(H2,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGKTHYZRKKNKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CN=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

Introduction of the pyridin-3-ylmethyl group: This step might involve a nucleophilic substitution reaction where a pyridine derivative is introduced to the quinoline core.

Hydroxylation and carboxamidation: The final steps could involve hydroxylation at the 4-position and introduction of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry explored the synthesis of various 1,2-dihydroquinoline derivatives, including 4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide, and evaluated their efficacy against a range of bacterial strains. The results demonstrated that certain derivatives showed promising antibacterial activity, making them potential candidates for developing new antibiotics .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. A case study highlighted its potential in treating autoimmune disorders by modulating inflammatory pathways. The synthesis and biological evaluation revealed that modifications to the quinoline structure could enhance its anti-inflammatory activity, suggesting a pathway for developing new treatments for inflammatory diseases .

3. Anticancer Potential

Another area of interest is the anticancer potential of this compound. Research has shown that quinoline derivatives can inhibit cancer cell proliferation. Specific studies have focused on their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death. This makes 4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide a candidate for further investigation in cancer therapy .

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide depends on its specific biological target. It may act by:

Inhibiting enzymes: Binding to the active site of an enzyme and preventing its activity.

Modulating receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.

Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

The quinoline-3-carboxamide scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison with key analogs:

N-(2-Pyridylmethyl) and N-(4-Pyridylmethyl) Derivatives

- 1-(2-Cyanoethyl)-N-(2-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (36a): This analog substitutes the pyridin-3-ylmethyl group with a 2-pyridylmethyl moiety and introduces a 1-(2-cyanoethyl) group. The altered pyridine position may influence receptor binding kinetics compared to the parent compound .

- 4-Hydroxy-2-oxo-1-propyl-N-(4-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide: Substitution at the 4-pyridinyl position reduces analgesic efficacy, underscoring the importance of the 3-pyridinylmethyl group for optimal activity .

Hexahydroquinoline Derivatives

- N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: Saturation of the benzene ring to a hexahydroquinoline core abolishes analgesic activity, highlighting the necessity of the aromatic quinoline system for target interaction .

Methoxy-Substituted Analogs

Chlorinated Derivatives

- 5-Chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide: Introduction of a 5-chloro substituent and N-phenyl group alters the activity profile.

Comparison with Second-Generation Quinolone-3-Carboxamides

Roquinimex (Linomide)

- Structure: 4-Hydroxy-N,1-dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide.

- Activity : Demonstrated antiangiogenic and antitumor effects but caused severe toxicity (e.g., pro-inflammatory reactions) in clinical trials, leading to discontinuation .

- Key Difference : Replacement of the pyridin-3-ylmethyl group with an N-phenyl moiety reduces tolerability, prompting development of safer analogs .

Tasquinimod (ABR-215050)

- Structure: 4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[(4-trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide.

- Activity : A second-generation derivative with improved safety and potent antiangiogenic activity. Inhibits endothelial tube formation and is used in castrate-resistant prostate cancer. The 5-methoxy and trifluoromethylphenyl groups enhance target specificity and pharmacokinetics compared to roquinimex .

Biological Activity

4-Hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article aims to provide a comprehensive overview of the compound's biological activity, including relevant data tables, case studies, and research findings.

The chemical structure of 4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide can be represented as follows:

- Molecular Formula : C16H12N4O

- Molecular Weight : 308.299 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to exhibit significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL against MRSA strains .

Table 1: Antibacterial Activity of 4-Hydroxy-2-Oxo-N-(Pyridin-3-ylmethyl)-1,2-Dihydroquinoline-3-Carboxamide

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 4 - 8 |

| VISA | 8 - 16 |

Anti-HIV Activity

In addition to its antibacterial properties, derivatives of this compound have been evaluated for their anti-HIV activity. A study indicated that while some derivatives showed moderate antibacterial activity, they did not exhibit significant integrase inhibitory or anti-HIV activities at concentrations below 100 µM .

Case Study: Synthesis and Evaluation of Derivatives

A series of N'-arylidene derivatives were synthesized and tested for both antibacterial and anti-HIV activities. The results demonstrated that while the derivatives had some antibacterial effects, their efficacy against HIV was limited, highlighting the need for further structural optimization to enhance bioactivity .

The mechanism by which 4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide exerts its antibacterial effects appears to involve inhibition of DNA gyrase B (GyrB), an essential enzyme for bacterial DNA replication. The compound's structure allows it to bind effectively to GyrB, inhibiting its function and leading to bacterial cell death .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound is metabolically stable in mouse plasma with a half-life greater than 372.8 minutes. Additionally, it demonstrated low toxicity towards human vascular endothelial cells (HUVEC) and HepG2 liver cells with CC50 values around 50 mM . This profile suggests a favorable safety margin for potential therapeutic applications.

Q & A

Q. Table 1. Key Synthetic Parameters for High-Yield Production

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst | Piperidine | Enhances cyclization | |

| Solvent | Ethanol (reflux) | Facilitates crystallization | |

| Reaction Time | 3–6 hours | Minimizes side products |

Q. Table 2. Biological Activity Correlations with Structural Features

| Substituent | Target Affinity (IC₅₀) | Notes | Reference |

|---|---|---|---|

| Pyridin-3-ylmethyl | 12 nM (Kinase X) | Improved selectivity | |

| 4-Chlorophenyl | 85 nM (Enzyme Y) | Increased lipophilicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.